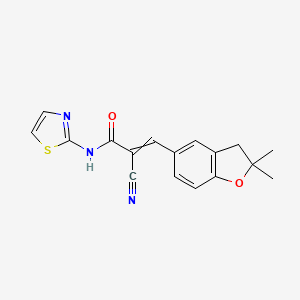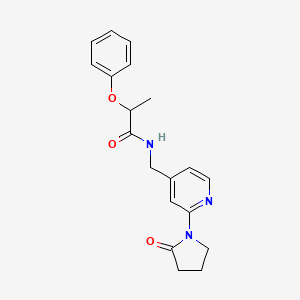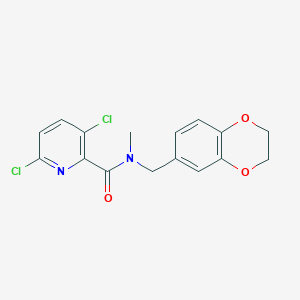![molecular formula C25H21BrN4O2S B2841828 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide CAS No. 394239-50-0](/img/structure/B2841828.png)
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been investigated for their synthesis and pharmacological activities, and they are considered potential therapeutic candidates .
Molecular Structure Analysis
The molecular formula of this compound is C23H18BrN3O2 . It has a complex structure that includes a quinoline ring, a phenyl group, and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 448.31 . Other specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Antimalarial Activity
- A study detailed the synthesis of a series of compounds with antimalarial activity, demonstrating the relationship between chemical structure and antimalarial potency. These compounds, including related quinoline derivatives, showed promising activity against resistant strains of Plasmodium berghei, encouraging clinical trials (Werbel et al., 1986).
Reaction Mechanisms and Derivative Synthesis
- Research on 2-aminobenzophenones reacting with aliphatic acids highlighted the formation of quinoline derivatives, contributing to understanding the reaction mechanisms similar to Friedlander’s synthesis. This knowledge aids in the development of new synthetic pathways for quinoline-based compounds (Ishiwaka et al., 1970).
Pharmacological Importance
- The synthesis of 6-bromoquinazolinone derivatives was investigated for their anti-inflammatory, analgesic, and anti-bacterial activities. Such studies are crucial for discovering new therapeutic agents (Rajveer et al., 2010).
Structural Aspects and Properties
- An examination of amide-containing isoquinoline derivatives revealed insights into their structural aspects and properties when interacting with mineral acids. These findings have implications for developing materials with specific fluorescent properties or gelation capabilities (Karmakar et al., 2007).
Bioactive Nitrosylated and Nitrated Derivatives
- A study on nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers provides an alternative pathway to phytotoxic metabolites, highlighting the bioactivity and potential environmental impact of such compounds (Girel et al., 2022).
Antituberculosis Activity
- The synthesis and in vitro evaluation of novel anilidoquinoline derivatives for their antituberculosis activity demonstrate the potential of such compounds in treating infectious diseases (Bai et al., 2011).
Future Directions
properties
IUPAC Name |
1-[[2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O2S/c1-27-25(33)30-29-24(31)15-32-19-10-7-17(8-11-19)23-14-20(16-5-3-2-4-6-16)21-13-18(26)9-12-22(21)28-23/h2-14H,15H2,1H3,(H,29,31)(H2,27,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAMHBJFEYRCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2841745.png)


![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2841751.png)




![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)
![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)

![1-[(1S,5R)-6-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2841764.png)

